5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Immuno-oncology PD-L1/c-Myc Dual Inhibition Regioisomer Structure-Activity Relationship

5-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098008-56-9) is a functionalized 1,2,3-triazole derivative with a molecular formula of C11H8BrN3 and a molecular weight of 262.1 g/mol. It is defined by two key structural features: an ortho-bromophenyl ring at the triazole C5 position and a terminal propargyl (prop-2-yn-1-yl) group on the N1 nitrogen.

Molecular Formula C11H8BrN3
Molecular Weight 262.1 g/mol
CAS No. 2098008-56-9
Cat. No. B1492415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
CAS2098008-56-9
Molecular FormulaC11H8BrN3
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC#CCN1C(=CN=N1)C2=CC=CC=C2Br
InChIInChI=1S/C11H8BrN3/c1-2-7-15-11(8-13-14-15)9-5-3-4-6-10(9)12/h1,3-6,8H,7H2
InChIKeyFCVGKECIAHKGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 5-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098008-56-9)? A Chemical Biology & Procurement Snapshot


5-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098008-56-9) is a functionalized 1,2,3-triazole derivative with a molecular formula of C11H8BrN3 and a molecular weight of 262.1 g/mol . It is defined by two key structural features: an ortho-bromophenyl ring at the triazole C5 position and a terminal propargyl (prop-2-yn-1-yl) group on the N1 nitrogen. This architecture positions it as a bifunctional chemical biology probe, where the alkyne moiety is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) bioorthogonal chemistry, and the aryl bromide serves as a handle for further cross-coupling diversification or as a metabolic blocking group that distinguishes it from its para-substituted analogs [1]. It is commercially available for research purposes, typically at 95% purity, but has been listed as a discontinued product by some suppliers, underscoring the need for careful procurement sourcing .

Why 5-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole Cannot Be Interchanged with Simple Triazole Analogs


Substituting this compound with a generic 1,2,3-triazole or even a closely related isomer fails for two critical reasons. First, the position of the bromine atom on the phenyl ring is a key determinant of biological activity; switching from the ortho (2-bromophenyl) to the para (4-bromophenyl) isomer can drastically alter target engagement, as demonstrated by the fact that para-bromophenyltriazole 3 is the most potent dual PD-L1 and c-Myc downregulator in a library of 14 analogs, while other isomers, including non-brominated or differently substituted ones, are inactive or significantly less potent [1]. Second, the N1-propargyl group provides a unique, reactive terminal alkyne for CuAAC click chemistry that other non-alkyne-bearing analogs lack, limiting their utility as modular probes for bioconjugation or target pull-down assays. These structural features are not interchangeable and directly dictate the compound's experimental applications.

Quantitative Differentiation Evidence for 5-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole Against Its Closest Analogs


Ortho vs. Para Bromine Regioisomerism Drives Distinct Oncoimmunomodulatory Target Potency

The ortho-bromine substitution on the phenyl ring of this compound creates a distinct pharmacological profile vs. the highly active para-bromophenyltriazole 3. While a direct head-to-head assay for this compound is not available, the class-level SAR indicates that protected bromo triazole derivatives are the most active dual c-Myc and PD-L1 inhibitors, and compound 3, which features a para-bromophenyl group, specifically achieved ~85% inhibition of c-Myc gene expression in HT-29 cells and was the most potent membrane PD-L1 downregulator in a co-culture model [1]. By structural inference, the ortho-bromo regioisomer offered by this compound alters the vector of the halogen substitution, which is predicted to modify target binding compared to the para isomer, providing a critical negative control or alternative chemotype for this target pair.

Immuno-oncology PD-L1/c-Myc Dual Inhibition Regioisomer Structure-Activity Relationship

Propargyl Group Enables Bioorthogonal Click Chemistry, Absent in Simple 1-Phenyl-1H-1,2,3-triazoles

This compound is distinguished from the simplest 1-phenyl-1,2,3-triazoles by its N1-propargyl substituent, which acts as a terminal alkyne for CuAAC click chemistry. The synthesis route for 1-aryl-1H-1,2,3-triazoles using aliphatic azides, which yields the 2'-bromophenyl unit, is reported to be superior in efficiency and selectivity compared to aromatic azides, making this specific scaffold synthetically accessible with the alkyne handle pre-installed [1]. Analogues lacking this alkyne (e.g., 1-(2-bromophenyl)-1H-1,2,3-triazole) cannot be directly conjugated to azide-functionalized fluorophores, biotin, or solid supports, limiting their use in target identification and cellular imaging workflows.

Chemical Biology Bioorthogonal Chemistry CuAAC Probe

Hsp90 Inhibition Potential Defined by Aryl Triazole Pharmacophore, Differentiated by Ortho-Bromo Substituent

This compound maps onto the general pharmacophore of aryl triazole Hsp90 inhibitors described in patent US9302998, which claims antitumoral activity for aryl triazole derivatives of Formula I [1]. While no direct Hsp90 IC50 is available for this compound, the patent establishes the class-level activity and structure-activity trends. The ortho-bromophenyl substitution and N1-propargyl group represent a specific, unclaimed chemotype that differentiates it from the exemplified para-substituted and non-alkynylated analogs in the patent, offering an opportunity to explore uncharted space around the Hsp90 ATP-binding pocket.

Hsp90 Inhibition Anticancer Pharmacophore SAR

Negligible Tryptophan 2,3-Dioxygenase (TDO) Inhibition Differentiates it from Other Triazole-Derived TDO Inhibitors

In a cell-based assay using P815B mouse mastocytoma cells, this 1,2,3-triazole analogue exhibited an IC50 > 100,000 nM against tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway [1]. This pinpoints a clear lack of TDO activity, which is a valuable piece of selectivity data. Other 1,2,3-triazole containing analogues have been developed as selective sphingosine kinase-2 inhibitors, and some triazole scaffolds demonstrate TDO inhibition; the inactivity of this compound against TDO provides a functional selectivity marker absent in multi-targeted triazoles.

Tryptophan Metabolism TDO Inhibition Selectivity Profile

Top Research and Industrial Application Scenarios for 5-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098008-56-9)


PD-L1/c-Myc Dual-Target Immuno-Oncology SAR Studies

This ortho-bromophenyl, propargyl-functionalized triazole is an optimal regioisomeric probe for structure-activity relationship studies of dual c-Myc/PD-L1 downregulators. By comparing it directly to the para-bromophenyltriazole 3 (~85% c-Myc inhibition), medicinal chemists can map the spatial requirements for target engagement and generate essential negative control data for immunomodulatory compound development [1].

Bioorthogonal Click Chemistry-Enabled Chemical Biology Probes

The terminal alkyne on the propargyl group makes this compound a ready-to-use click chemistry partner for CuAAC reactions. It can be directly conjugated to azide-functionalized fluorophores, biotin, or agarose beads to create pull-down probes for target identification (e.g., identifying novel Hsp90 interactors) or cellular imaging agents, an application that is impossible with non-alkyne triazole analogs [1].

Hsp90 Inhibitor Lead Expansion Scaffold

As a structurally novel example that maps onto the patented aryl triazole Hsp90 inhibitor pharmacophore but features an unclaimed ortho-bromo, N1-propargyl chemotype, this compound serves as a high-value starting point for medicinal chemistry programs aiming to develop IP-differentiated Hsp90 inhibitors for cancer therapy [1].

Negative Control for Tryptophan 2,3-Dioxygenase (TDO) Screening Panels

With a confirmed IC50 > 100,000 nM against TDO, this compound is an ideal negative control for triazole compound libraries being screened for immunomodulatory activity. Its inclusion ensures that any positive hits are not due to inadvertent kynurenine pathway modulation, a critical selectivity filter that most other bioactive triazoles cannot provide [1].

Quote Request

Request a Quote for 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.